Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and an ethyl ester group
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(2-pyrimidinylthio)methyl]-5-pyrimidinecarboxylate” are currently unknown. The compound is structurally similar to [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride
Mode of Action
Given its structural similarity to other benzoxazole derivatives
Biochemical Pathways
Benzoxazole derivatives have been studied for their potential in various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific conditions.
Preparation of Benzoxazole Intermediate: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The benzoxazole and pyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole or pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: This compound also features a benzoxazole ring and a sulfanyl linker but differs in its amine group and overall structure.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a similar benzoxazole ring and sulfanyl linker but includes a benzothiazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of benzoxazole and pyrimidine rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(pyrimidin-2-ylsulfanylmethyl)pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-2-27-16(26)12-10-22-17(23-14(12)11-29-19-20-8-5-9-21-19)25-18-24-13-6-3-4-7-15(13)28-18/h3-10H,2,11H2,1H3,(H,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRLWRBYAKKORT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NC=CC=N2)NC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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